molecular formula C19H14ClNOS3 B3882997 3-allyl-5-{2-[(4-chlorophenyl)thio]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-{2-[(4-chlorophenyl)thio]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3882997
M. Wt: 404.0 g/mol
InChI Key: VXIUHRNVZQBUGQ-SFQUDFHCSA-N
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Description

“3-allyl-5-{2-[(4-chlorophenyl)thio]benzylidene}-2-thioxo-1,3-thiazolidin-4-one” is a type of thiazolidine derivative . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

To extend the existing library of arylidenerhodanines which display potential biological activity, 3-N-allylrhodanine was condensed under Knoevenagel conditions with p-nitrobenzaldehyde in acetic acid to afford the π-conjugated heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound is ascertained by a single-crystal X-ray diffraction study performed at 100 K .


Chemical Reactions Analysis

The synthesis of thiazolidine derivatives involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Mechanism of Action

While the specific mechanism of action for “3-allyl-5-{2-[(4-chlorophenyl)thio]benzylidene}-2-thioxo-1,3-thiazolidin-4-one” is not mentioned in the sources, thiazolidine derivatives in general have been found to exhibit a broad spectrum of biological and pharmacological activities . These include antidiabetic activity, protein kinase inhibition, topoisomerase II inhibition potency, anticancer activity against MCF-7 breast cancer, and potential cholinesterase inhibitors .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Properties

IUPAC Name

(5E)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNOS3/c1-2-11-21-18(22)17(25-19(21)23)12-13-5-3-4-6-16(13)24-15-9-7-14(20)8-10-15/h2-10,12H,1,11H2/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIUHRNVZQBUGQ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CC=C2SC3=CC=C(C=C3)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=CC=C2SC3=CC=C(C=C3)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-allyl-5-{2-[(4-chlorophenyl)thio]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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3-allyl-5-{2-[(4-chlorophenyl)thio]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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3-allyl-5-{2-[(4-chlorophenyl)thio]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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3-allyl-5-{2-[(4-chlorophenyl)thio]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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3-allyl-5-{2-[(4-chlorophenyl)thio]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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3-allyl-5-{2-[(4-chlorophenyl)thio]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

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